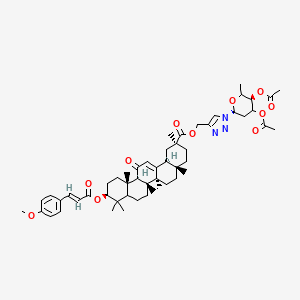
Topoisomerase II inhibitor 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II inhibitor 19 is a compound that targets the enzyme topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cells, and its inhibition can lead to cell death, making topoisomerase II inhibitors valuable in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 19 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Topoisomerase II inhibitor 19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH, temperature, and solvent systems to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Topoisomerase II inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA replication and repair.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting drug-resistant cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Wirkmechanismus
Topoisomerase II inhibitor 19 exerts its effects by binding to the topoisomerase II enzyme and preventing it from performing its normal function of cleaving and re-ligating DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme, and the pathways involved include the inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Topoisomerase II inhibitor 19 is unique compared to other similar compounds due to its specific binding affinity and lower cytotoxicity. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor with higher cytotoxicity.
Doxorubicin: Another topoisomerase II inhibitor known for its cardiotoxicity.
Mitoxantrone: A topoisomerase II inhibitor with a different mechanism of action .
Eigenschaften
Molekularformel |
C27H16ClN3OS |
|---|---|
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
(2E)-2-[4-(4-chlorophenyl)-3-phenyl-2-sulfanylideneimidazol-1-yl]iminoacenaphthylen-1-one |
InChI |
InChI=1S/C27H16ClN3OS/c28-19-14-12-17(13-15-19)23-16-30(27(33)31(23)20-8-2-1-3-9-20)29-25-21-10-4-6-18-7-5-11-22(24(18)21)26(25)32/h1-16H/b29-25+ |
InChI-Schlüssel |
CUEQLLQQRPISFS-XLVZBRSZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=CN(C2=S)/N=C/3\C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CN(C2=S)N=C3C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


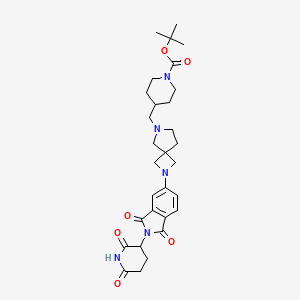
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
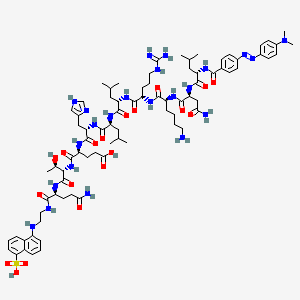

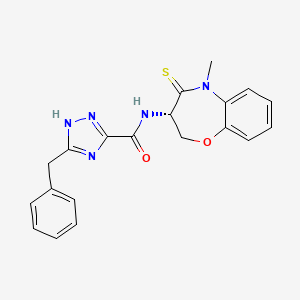

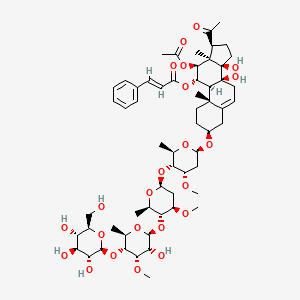
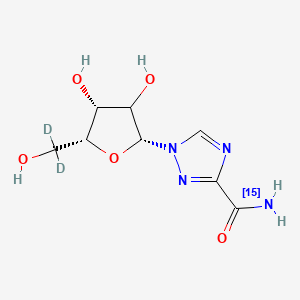


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
